molecular formula C7H6ClNO B14504331 4-Chloro-2-methyl-1-nitrosobenzene CAS No. 65063-95-8

4-Chloro-2-methyl-1-nitrosobenzene

Cat. No.: B14504331
CAS No.: 65063-95-8
M. Wt: 155.58 g/mol
InChI Key: CRAUKSAFHZLYKT-UHFFFAOYSA-N
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Description

4-Chloro-2-methyl-1-nitrosobenzene is an aromatic compound belonging to the family of nitrosoaromatic compounds It is characterized by the presence of a nitroso group (-NO) attached to a benzene ring substituted with a chlorine atom and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-methyl-1-nitrosobenzene can be achieved through several methods:

Industrial Production Methods

Industrial production of this compound typically involves large-scale reduction or oxidation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of method depends on the availability of starting materials and the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-methyl-1-nitrosobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide, peroxyacetic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride, iron powder, tin chloride.

    Substitution Reagents: Halogens (e.g., bromine, iodine), alkylating agents (e.g., methyl iodide), nitrating agents (e.g., nitric acid).

Major Products Formed

    Oxidation: 4-Chloro-2-methyl-1-nitrobenzene.

    Reduction: 4-Chloro-2-methyl-1-aminobenzene.

    Substitution: Various substituted derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of 4-Chloro-2-methyl-1-nitrosobenzene involves its interaction with molecular targets through its nitroso group. The nitroso group can undergo redox reactions, forming reactive intermediates that can interact with cellular components. These interactions can lead to the modification of proteins, nucleic acids, and other biomolecules, affecting cellular pathways and functions .

Comparison with Similar Compounds

4-Chloro-2-methyl-1-nitrosobenzene can be compared with other similar compounds such as:

Conclusion

This compound is a versatile compound with significant potential in various fields of research and industry. Its unique chemical properties and reactivity make it a valuable intermediate in organic synthesis and a subject of ongoing scientific investigation.

Properties

CAS No.

65063-95-8

Molecular Formula

C7H6ClNO

Molecular Weight

155.58 g/mol

IUPAC Name

4-chloro-2-methyl-1-nitrosobenzene

InChI

InChI=1S/C7H6ClNO/c1-5-4-6(8)2-3-7(5)9-10/h2-4H,1H3

InChI Key

CRAUKSAFHZLYKT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)N=O

Origin of Product

United States

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